molecular formula C9H12N2O2S B13174303 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde

2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde

Cat. No.: B13174303
M. Wt: 212.27 g/mol
InChI Key: BWJGZRSLWSRSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that contains both a morpholine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of morpholine with thiazole derivatives under specific conditions. One common method involves the use of formaldehyde as a reagent to introduce the carbaldehyde group. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The morpholine ring can interact with biological receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid
  • 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-methanol
  • 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-thiol

Uniqueness

2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various compounds .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C9H12N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h6-7H,1-5H2

InChI Key

BWJGZRSLWSRSJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=CS2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.